![molecular formula C18H15N3S2 B2979695 2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile CAS No. 379255-67-1](/img/structure/B2979695.png)
2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile
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Description
2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile is a useful research compound. Its molecular formula is C18H15N3S2 and its molecular weight is 337.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Benzothiazoles and 1,4-benzothiazines
The synthesis of benzothiazoles and 1,4-benzothiazines is a significant application in scientific research involving 2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile. This process involves the reaction of 2-aminothiophenol with acetylenic nitriles or esters, leading to vinyl thio-ethers, and then converting these into benzothiazoles and/or 1,4-benzothiazines in boiling dimethyl sulfoxide (Liso et al., 1980).
Corrosion Inhibition
Benzothiazole derivatives, including compounds related to 2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile, have been studied for their corrosion inhibiting effects. These compounds show potential as corrosion inhibitors for steel in acidic solutions, offering extra stability and higher inhibition efficiencies than previously reported benzothiazole family inhibitors (Hu et al., 2016).
Antimicrobial Activity
A series of compounds related to 2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against various bacterial strains and fungal infections, indicating their potential in the development of new antimicrobial agents (Mistry & Desai, 2006).
Fluorescent Probes
Benzothiazole derivatives have been utilized in the synthesis of fluorescent probes. These compounds exhibit fluorescence in various solvents, indicating their potential application in fluorescence-based detection and imaging techniques (Bodke et al., 2013).
Anticancer Properties
Some benzothiazole derivatives exhibit potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. This suggests their potential as therapeutic agents in the treatment of various cancers (Mortimer et al., 2006).
properties
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(3,4-dimethylphenyl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S2/c1-11-7-8-13(9-12(11)2)20-17(22)14(10-19)18-21-15-5-3-4-6-16(15)23-18/h3-9,21H,1-2H3,(H,20,22)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHNWYULMJAYKW-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile |
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